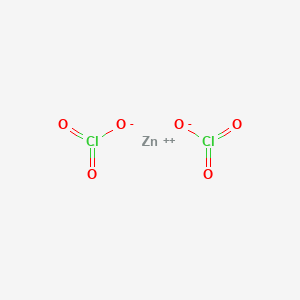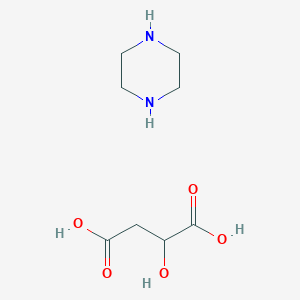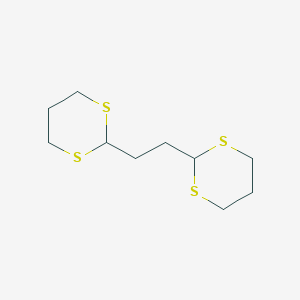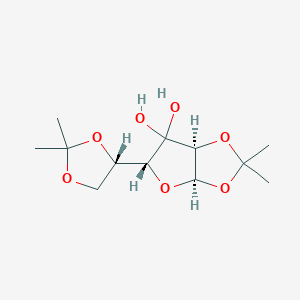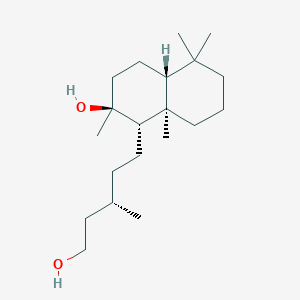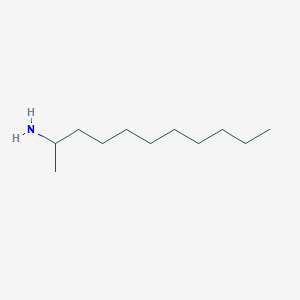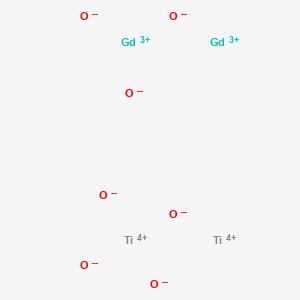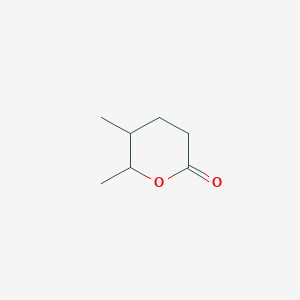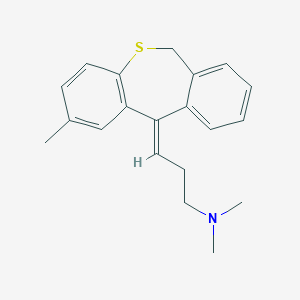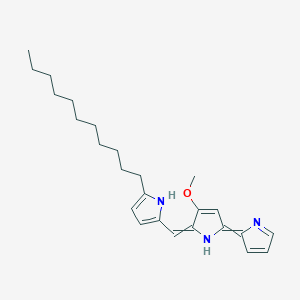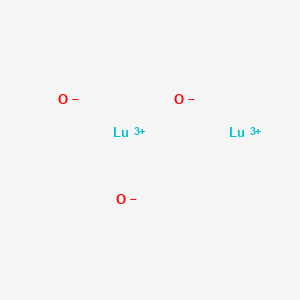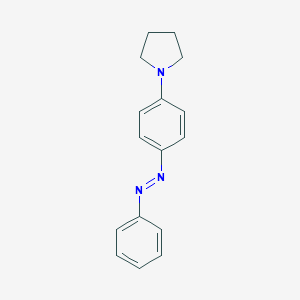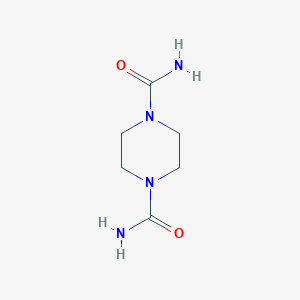
1,4-Piperazinedicarboxamide
Übersicht
Beschreibung
1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 . It has a molecular weight of 172.185 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1,4-Piperazinedicarboxamide, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Piperazinedicarboxamide consists of 6 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Properties : 1,4-Disubstituted piperazines exhibit antibacterial activities against resistant strains of Staphylococcus aureus and function as antagonist-based HIV-1 entry inhibitors (Shroff et al., 2022).
Antitumor Activities : Certain derivatives of 1,4-Piperazinedicarboxamide have shown anti-tumor activities against various tumor cells, suggesting potential in cancer treatment (Guo et al., 2001).
Cancer Research : A specific compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, demonstrates potent anti-growth activity in drug-resistant cancer cells and induces apoptosis by downregulating Bcl-2 protein levels (Lee et al., 2013).
Allergic Rhinitis Treatment : 1,4-Disubstituted piperazine derivative has been indicated for the treatment of inflammatory diseases, particularly allergic rhinitis (Norman, 2007).
Pharmacological Properties : N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, including compounds with piperazine substituents, have been found to have significant pharmacological activity, with some derivatives showing low toxicity and high pharmacological activity (Śladowska et al., 1995).
Antimycobacterial Activity : Derivatives of 1,4-Piperazinedicarboxamide have been synthesized and evaluated for their antimycobacterial activity, demonstrating promising leads for drug development (Eynde et al., 2003).
Biopharmaceutical Applications : Piperazine compounds have been studied for their antimicrobial and antioxidant properties, indicating their potential as biopharmaceutical materials (Saroha et al., 2020).
Peripheral Nervous System Cell Culturing : Poly(amidoamine) hydrogels derived from 1,4-bis(acryloyl)piperazine are suitable for culturing peripheral nervous system cells, indicating their potential use in nerve regeneration (Mauro et al., 2013).
Eigenschaften
IUPAC Name |
piperazine-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHBOEVHUVZABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293041 | |
| Record name | 1,4-Piperazinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinedicarboxamide | |
CAS RN |
10581-05-2 | |
| Record name | 1,4-Piperazinedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



